
(4R,5S)-4,5-Dihydroxypiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-4,5-Dihydroxypiperidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. The presence of hydroxyl groups at the 4 and 5 positions of the piperidin-2-one ring makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-4,5-Dihydroxypiperidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a diketone or an epoxide, using chiral reducing agents. For example, the reduction of a diketone with a chiral borane complex can yield the desired dihydroxypiperidinone with high enantioselectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes often utilize chiral catalysts to achieve the desired stereochemistry. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: (4R,5S)-4,5-Dihydroxypiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups present in the molecule make it susceptible to oxidation reactions, leading to the formation of corresponding ketones or aldehydes. Reduction reactions can further modify the compound to yield different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions. Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions typically yield ketones or aldehydes, while reduction reactions can produce various alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
(4R,5S)-4,5-Dihydroxypiperidin-2-one has numerous applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and natural products. In biology, it is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors. In medicine, derivatives of this compound have shown potential as therapeutic agents for various diseases .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (4R,5S)-4,5-Dihydroxypiperidin-2-one include other dihydroxypiperidinones and piperidine derivatives. Examples include (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol and (4R,5S)-dethiobiotin .
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and the presence of hydroxyl groups at the 4 and 5 positions. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
(4R,5S)-4,5-dihydroxypiperidin-2-one |
InChI |
InChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9)/t3-,4+/m1/s1 |
Clave InChI |
RJRCRXCFFUVWAN-DMTCNVIQSA-N |
SMILES isomérico |
C1[C@H]([C@H](CNC1=O)O)O |
SMILES canónico |
C1C(C(CNC1=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


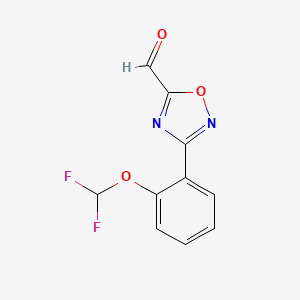
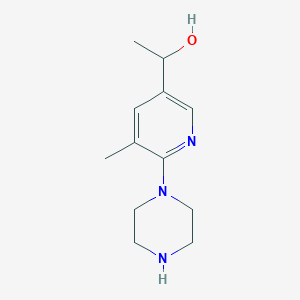
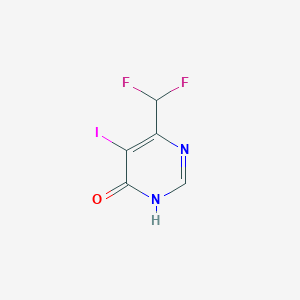
![2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11794297.png)

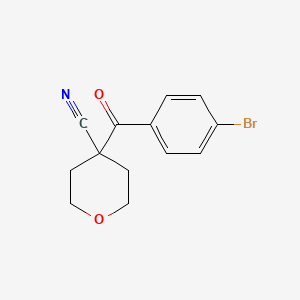
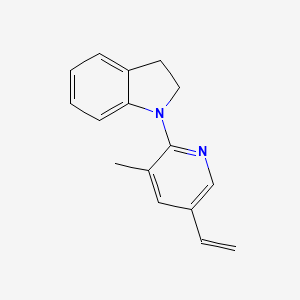



![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)



